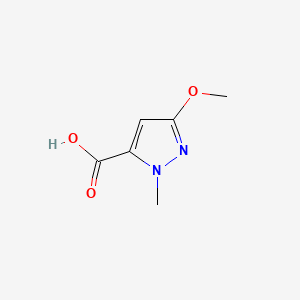

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

説明

“3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid” is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Molecular Structure Analysis

The molecular formula of “3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid” is C6H8N2O3 . The InChI Key is SFSQKEJNNYYLKZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid” is a solid substance . It is soluble in dimethyl sulfoxide . It should be stored at room temperature and kept away from oxidizing agents .

科学的研究の応用

Synthesis and Biological Applications

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives are significant in the realm of heterocyclic compounds due to their wide range of biological activities. They serve as scaffold structures in medicinal chemistry, showcasing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives employs various methodologies, highlighting their versatility and applicability in developing biologically active compounds. This demonstrates the compound's importance in the synthesis of new pharmaceuticals and its potential in drug discovery and development (Cetin, 2020).

Chemistry and Heterocycles Synthesis

The reactivity and utility of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid derivatives as building blocks for synthesizing a variety of heterocyclic compounds are noteworthy. These derivatives facilitate the creation of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity offers mild conditions for generating versatile cynomethylene dyes and other heterocyclic compounds, underscoring their significance in organic synthesis and material science (Gomaa & Ali, 2020).

Development of Anticancer Agents

The utilization of Knoevenagel condensation, involving 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid derivatives, plays a crucial role in developing anticancer agents. This reaction strategy has been pivotal in generating libraries of chemical compounds exhibiting significant anticancer activity. The versatility of this approach in drug discovery, particularly in targeting various cancer types, highlights the potential of these derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Pharmaceutical Impurities and Medicinal Chemistry

In the context of pharmaceutical development, 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid derivatives are explored for understanding and mitigating pharmaceutical impurities. This research is crucial for enhancing the safety and efficacy of proton pump inhibitors, showcasing the compound's relevance in pharmaceutical analysis and quality control. The novel synthesis methods developed for these derivatives contribute to the advancement of medicinal chemistry, ensuring the development of safer and more effective drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

作用機序

Target of Action

The primary target of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and the regulation of neurotransmitters.

Mode of Action

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of DAO, preventing the enzyme from interacting with its natural substrates, D-amino acids. This inhibition disrupts the normal metabolic processes mediated by DAO.

Pharmacokinetics

It’s soluble in dimethyl sulfoxide , which suggests it may have good bioavailability

Result of Action

By inhibiting DAO, 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid protects DAO cells from oxidative stress induced by D-Serine . It also specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action, efficacy, and stability of 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored under inert gas at 2-8°C . The compound’s action and efficacy could also be influenced by the concentration of D-amino acids in the body, which can vary based on diet and other factors.

Safety and Hazards

特性

IUPAC Name |

5-methoxy-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(6(9)10)3-5(7-8)11-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSQKEJNNYYLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665161 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126674-95-1 | |

| Record name | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)